4-Bromo-3,5-dimethylbenzaldehyde
Overview
Description
4-Bromo-3,5-dimethylbenzaldehyde is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and two methyl groups on a benzaldehyde structure. This compound is of interest due to its potential applications in material science, organic synthesis, and possibly in the development of new pharmaceuticals or materials with specific optical and electronic properties.
Synthesis Analysis
The synthesis of derivatives of 4-bromo-3,5-dimethylbenzaldehyde can be achieved through condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized by condensation with aromatic aminophenols . Another study demonstrates the use of 4-bromobenzaldehyde in the condensation with urea and substituted acetophenones to produce various pyrimidinones . These methods highlight the reactivity of the aldehyde group in 4-bromo-3,5-dimethylbenzaldehyde, which can be utilized to create a wide range of compounds with diverse properties.
Molecular Structure Analysis
The molecular structure of compounds related to 4-bromo-3,5-dimethylbenzaldehyde has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a derivative, 2-fluoro-4-bromobenzaldehyde, was investigated using X-ray diffraction, revealing an orthorhombic space group and a preference for the O-trans conformation . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
4-Bromo-3,5-dimethylbenzaldehyde can undergo various chemical reactions due to its functional groups. The bromine atom can be substituted, as shown in the synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene . Additionally, the aldehyde group can participate in multicomponent transformations, as demonstrated in the synthesis of isoxazolone derivatives . These reactions expand the utility of 4-bromo-3,5-dimethylbenzaldehyde in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3,5-dimethylbenzaldehyde and its derivatives have been characterized using various techniques. Thermal, optical, and electrochemical properties were investigated for poly(iminophenol)s derived from 4-bromobenzaldehyde, showing the influence of electron-donating groups on these properties . The effect of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde, has also been studied, indicating changes in intermolecular interactions and optical responses . These analyses are essential for the design of materials with specific desired properties.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Chiral Amino Alcohols: 5-bromo-2-dimethylaminobenzaldehyde, a related compound, was prepared by bromization and formylation of N,N-dimethylaniline. This compound was used to synthesize chiral amino alcohol polydentate ligand, characterized by IR, MS, and 1H-NMR spectra and evaluated as a chiral solvating agent for chiral carboxylic acids like ibuprofen and mandelic acid (Li Yuan-yuan, 2011).
- Structural Studies: In a study focusing on a similar compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, the structure was analyzed, revealing weak π–π interactions between benzene rings, which could inform the understanding of molecular interactions in derivatives of 4-Bromo-3,5-dimethylbenzaldehyde (Asiri, Khan, & Tahir, 2010).
Chemical Properties and Reactivity
- Nonlinear Optical Properties: Bromine substitution in dimethoxybenzaldehydes, like 2,3-dimethoxybenzaldehyde, has been shown to significantly impact their nonlinear optical properties. This suggests that bromine substitution in 4-Bromo-3,5-dimethylbenzaldehyde might also influence its optical characteristics, making it a candidate for nonlinear optical materials research (Aguiar et al., 2022).
- Selective Oxidation Studies: In a related study, substituted hydroxybenzaldehydes, like 4-hydroxy-3,5-dimethylbenzaldehyde, have been used in pharmaceutical and perfume industries. These compounds are typically produced by selective oxidation of aromatic methyl groups, which might be applicable to 4-Bromo-3,5-dimethylbenzaldehyde as well (Boldron et al., 2005).
Analytical Applications
- Gas Chromatography Analysis: The determination of structurally similar compounds like 3-bromo-4-hydroxybenzaldehyde by gas chromatography has been studied. This implies potential applications of 4-Bromo-3,5-dimethylbenzaldehyde in analytical chemistry, particularly in chromatographic techniques (Shi Jie, 2000).
Safety And Hazards
4-Bromo-3,5-dimethylbenzaldehyde is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-bromo-3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USONNBCBJMNJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624001 | |
Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethylbenzaldehyde | |
CAS RN |
400822-47-1 | |
Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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